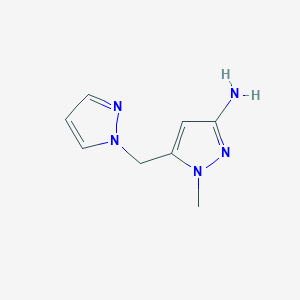

1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-methyl-5-(pyrazol-1-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-12-7(5-8(9)11-12)6-13-4-2-3-10-13/h2-5H,6H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJMGVYYVHJSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium acetate, and under reflux conditions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substitu

Biological Activity

1-Methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. This article explores the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, a series of pyrazole compounds were evaluated for their inhibitory activity against various cancer cell lines. The compound demonstrated significant cytotoxic effects on human cancer cells, particularly in breast and liver cancer models. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine have been investigated through various assays. It effectively inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages. This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Antibacterial and Antifungal Activity

The compound also exhibits notable antibacterial and antifungal activities. Studies have shown that it is effective against a range of pathogenic bacteria and fungi, outperforming traditional antibiotics in some cases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the pyrazole ring can significantly influence the biological activity of the compound. For example, substituents at the N1 position have been shown to enhance antitumor efficacy while maintaining low toxicity to normal cells.

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives including our compound revealed that structural modifications led to enhanced potency against BRAF(V600E) mutations commonly found in melanoma. The lead compound demonstrated an IC50 value of 10 µM against this target, indicating promising therapeutic potential.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses, the compound was tested in an animal model of rheumatoid arthritis. Results showed a significant reduction in joint swelling and inflammation markers compared to control groups, supporting its role as an anti-inflammatory agent.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine as an anticancer agent. The compound exhibits significant cytotoxicity against various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

Research indicates that this compound may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death. This property makes it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Pesticide Development

In agricultural science, 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is being explored as a potential pesticide. Its ability to inhibit specific enzymes in pests can lead to effective pest control while minimizing environmental impact. Studies are ongoing to evaluate its efficacy and safety as a biopesticide .

Polymer Synthesis

This compound is also being investigated for its role in polymer synthesis. Its unique structure allows it to act as a monomer or crosslinking agent in the production of novel polymers with enhanced properties such as:

- Thermal Stability

- Chemical Resistance

These polymers can be utilized in various applications, including coatings, adhesives, and composites .

Case Study 1: Anticancer Research

In a recent study published in Cancer Letters, researchers evaluated the anticancer effects of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine on human breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for further development of anticancer therapies .

Case Study 2: Agricultural Efficacy

A field study conducted by agricultural scientists tested the efficacy of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine as a biopesticide against aphids on tomato plants. The results indicated a reduction in pest populations by over 70% compared to untreated controls, suggesting its potential utility in sustainable agriculture practices .

Comparison with Similar Compounds

Pyrazole derivatives are extensively studied due to their versatile pharmacological and chemical properties. Below is a comparative analysis of structurally related pyrazol-3-amine derivatives:

Substituent Variations and Molecular Properties

Key Observations :

- Substituent Position : Isomeric pyridin-3-yl derivatives (3- vs. 5-position) show distinct synthetic yields (6.14% vs. 15.35%), suggesting steric or electronic effects influence reactivity .

- Trifluoromethyl vs. Pyrazolylmethyl: The trifluoromethyl group (CF₃) reduces molecular weight (165.12 vs.

- Morpholine Derivative : The morpholinylmethyl substituent increases molecular weight (223.28) and polarity, likely impacting solubility .

Physicochemical and Pharmacokinetic Trends

- Lipophilicity : Adamantyl-substituted analogs (e.g., 1-(adamantan-1-yl)-1H-pyrazol-3-amine) exhibit enhanced membrane permeability due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.